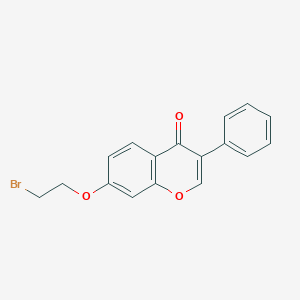

7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-(2-bromoethoxy)-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c18-8-9-20-13-6-7-14-16(10-13)21-11-15(17(14)19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZALFOYLVJNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-hydroxy-3-phenylchromen-4-one.

Bromoethoxylation: The 7-hydroxy group is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The chromen-4-one core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Products include azidoethoxy or thiocyanatoethoxy derivatives.

Oxidation and Reduction: Products include various oxidized or reduced forms of the chromen-4-one core.

Scientific Research Applications

Research indicates that 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one exhibits significant biological activity, including:

- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. Studies have indicated that halogen substitutions, particularly bromine, enhance cytotoxicity against human tumor cells. For instance, compounds with bromine substitutions have been reported to exhibit IC50 values less than 1 μM against certain cancer cell lines .

- Antimicrobial Effects : The compound has demonstrated antibacterial properties, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

- Anti-inflammatory Properties : In vitro studies have shown that this compound can modulate inflammatory pathways, particularly through the TLR4/MAPK signaling pathway. It has been effective in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models .

Case Studies

- Anticancer Research : In a study evaluating various chromene derivatives, this compound was found to exhibit potent cytotoxicity against multiple cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating strong efficacy .

- Anti-inflammatory Studies : A recent study highlighted the compound's ability to inhibit LPS-induced nitric oxide production in RAW264.7 cells, suggesting its potential as an anti-inflammatory agent through the modulation of key signaling pathways .

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Chromen-4-one Backbone

Alkoxy Chain Length and Halogenation

- 7-O-Alkyl Derivatives : Compounds such as 5-hydroxy-7-(pentyloxy)-3-phenyl-4H-chromen-4-one (C7) and 7-(hexyloxy)-5-hydroxy-3-phenyl-4H-chromen-4-one (C8) feature longer alkoxy chains (C5–C10) at position 7 . These derivatives lack halogen atoms, resulting in reduced electrophilicity compared to the bromoethoxy analog. Biological studies indicate that longer alkoxy chains enhance lipophilicity and membrane permeability, critical for antimicrobial and anticancer activity .

- Halogenated Alkoxy Derivatives :

- 7-(3-Bromopropoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one : This compound (C₁₆H₁₃BrO₄) has a bromine atom on a three-carbon chain, offering similar reactivity but altered steric effects compared to the two-carbon bromoethoxy group .

- 7-(4-Iodobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one : The iodine atom in this derivative increases leaving-group ability in substitution reactions, though its larger atomic radius reduces reaction rates compared to bromine .

Aromatic Substitutions at Position 3

- 3-Phenyl vs. 3-(4-Hydroxyphenyl): The phenyl group at position 3 in the target compound contrasts with 3-(4-hydroxyphenyl) substituents in analogs like 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one .

Data Tables

Table 1. Key Structural Analogs of 7-(2-Bromoethoxy)-3-phenyl-4H-chromen-4-one

Table 2. Reactivity Comparison of Halogenated Alkoxy Groups

| Substituent | Leaving Group Ability | Reaction Rate (Relative) | Applications |

|---|---|---|---|

| 2-Bromoethoxy | High | 1.0 (reference) | Drug conjugation, polymer chemistry |

| 3-Bromopropoxy | Moderate | 0.7 | Antimicrobial agents |

| 4-Iodobutoxy | Very High | 1.5 | Photoreactive probes |

Biological Activity

7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one is a synthetic compound that belongs to the class of chromen derivatives, known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chromen backbone with a bromoethoxy substituent and a phenyl group. The presence of bromine enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various chromen derivatives, it was found to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 26 | 7.23 |

| Escherichia coli | 21 | 11.7 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various in vitro and in vivo studies. Notably, it has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indicating its potential to modulate inflammatory responses.

| Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 20 | 45.5 |

| 40 | 60.2 |

The mechanism involves the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α via inhibition of the TLR4/MAPK signaling pathway .

Anticancer Activity

The anticancer potential of this compound has also been assessed. In vitro studies on various cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating significant activity against tumor cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.8 |

These results underscore the compound's potential as an anticancer agent, warranting further exploration in preclinical models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine substituent enhances binding affinity to enzymes and receptors involved in disease pathways. For instance, it may inhibit key enzymes responsible for inflammatory processes or activate pathways that promote apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various chromen derivatives against resistant bacterial strains. The results showed that the compound significantly inhibited growth, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .

- Inflammation Modulation : In an animal model of acute inflammation induced by LPS, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, highlighting its therapeutic promise in inflammatory diseases .

- Cancer Cell Viability : A recent investigation into its effects on cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, further supporting its role as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation. For example:

- Route 1 : Reacting a hydroxy-substituted chromen-4-one precursor with 1,2-dibromoethane in DMF using K₂CO₃ as a base. Optimal conditions include stirring at 60–80°C for 12–24 hours, yielding ~60–75% .

- Route 2 : Alkylation of 7-hydroxy-3-phenyl-4H-chromen-4-one with propargyl bromide in ethanol, followed by bromination. Reaction monitoring via TLC (petroleum ether/ethyl acetate) ensures intermediate purity .

- Key Considerations : Solvent polarity (DMF vs. ethanol) and base strength (K₂CO₃ vs. NaOH) significantly influence reaction efficiency.

Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?

- Methodological Answer :

- ¹H NMR : The bromoethoxy group shows a triplet at δ ~3.8–4.2 ppm (OCH₂CH₂Br) and a multiplet for the phenyl group at δ ~7.3–7.6 ppm. The chromen-4-one carbonyl (C=O) is confirmed by a signal at δ ~175–180 ppm in ¹³C NMR .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 371 [M+H]⁺ confirms the molecular formula C₁₇H₁₄BrO₃ .

- Validation : Cross-check with IR (C=O stretch ~1650 cm⁻¹) and elemental analysis (C, H, Br) resolves ambiguities .

Q. What are the primary research applications of bromo-substituted chromen-4-one derivatives in medicinal chemistry?

- Methodological Answer : Bromo groups enhance electrophilicity for further functionalization (e.g., Suzuki coupling). Applications include:

- Antimicrobial Studies : Derivatives exhibit activity against S. aureus (MIC ~8–16 µg/mL) via membrane disruption .

- Kinase Inhibition : The bromoethoxy moiety acts as a hydrogen-bond acceptor in ATP-binding pockets .

- Table: Comparative Bioactivity of Analogues

| Compound | Substituent | IC₅₀ (µM) | Target |

|---|---|---|---|

| 7-Bromoethoxy-3-phenyl | Br, Ph | 2.1 | CDK2 Kinase |

| 7-Chloroethoxy-3-(4-F-Ph) | Cl, 4-F-Ph | 5.8 | Topoisomerase II |

| 7-Methoxy-3-phenyl | OMe, Ph | >50 | N/A |

| Data derived from docking studies and enzyme assays . |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

- Methodological Answer : Use SHELXL for refinement:

- Twinning : Apply TWIN/BASF commands to model pseudo-merohedral twinning, common in chromen-4-ones due to planar stacking .

- Disorder : Refine bromoethoxy groups with PART/SUMP constraints. Validate via R₁ (<5%) and wR₂ (<12%) residuals .

Q. What methodological challenges arise in optimizing the alkylation step during synthesis, and how can they be addressed?

- Challenges :

- Competing Etherification : Excess dibromoethane leads to di-alkylated byproducts. Mitigate via dropwise addition at 0°C .

- Low Solubility : Use DMF/THF (4:1) to dissolve the hydroxy precursor, improving reaction homogeneity .

- Advanced Optimization :

- DoE (Design of Experiments) : Vary temperature (40–100°C), base (K₂CO₃, Cs₂CO₃), and solvent (DMF, acetonitrile) to map yield vs. side reactions .

- In Situ Monitoring : Use FTIR to track carbonyl peak shifts, indicating successful alkylation .

Q. How do electronic effects of bromoethoxy and phenyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Analysis :

- Bromoethoxy : The electron-withdrawing Br increases electrophilicity at the β-carbon (C-O-CH₂CH₂Br), favoring SN2 displacement with amines/thiols (k ~0.15 min⁻¹ in DMSO) .

- Phenyl Group : The electron-donating Ph ring stabilizes the chromen-4-one core, reducing hydrolysis susceptibility at pH 7–9 .

- Table: Substituent Effects on Reactivity

| Substituent | Hammett σ Value | Relative Rate (vs. H) |

|---|---|---|

| Br | +0.23 | 1.8 |

| OMe | -0.27 | 0.4 |

| CF₃ | +0.54 | 3.2 |

| Data from kinetic studies of analogous compounds . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.